

Mass Spectrometry Analysis of Gancaonin N: Application Notes and Protocols

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Compound of Interest

Compound Name: *Gancaonin N*

Cat. No.: *B1649293*

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Abstract

Gancaonin N, a prenylated isoflavanone isolated from *Glycyrrhiza uralensis*, has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of **Gancaonin N**. It includes a proposed fragmentation pathway, experimental workflows, and a summary of its biological activity, specifically its role in downregulating the NF-κB/MAPK signaling pathway.[1][3] The methodologies outlined herein are intended to guide researchers in the identification, characterization, and quantification of **Gancaonin N** in various biological matrices.

Introduction to Gancaonin N

Gancaonin N is a naturally occurring isoflavanone with the molecular formula $C_{21}H_{20}O_6$ and a molecular weight of 368.4 g/mol.[4] It is found in plants of the *Glycyrrhiza* species, commonly known as licorice root, which has a long history of use in traditional medicine.[1][2] Recent studies have highlighted the anti-inflammatory effects of **Gancaonin N**, demonstrating its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines.[1] These effects are attributed to its modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3]

Mass Spectrometry Analysis Protocol

This protocol is adapted from established methods for flavonoid analysis and is designed for the characterization of **Gancaonin N** using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).

Sample Preparation

- Extraction from Plant Material:
 - Grind dried plant material (e.g., Glycyrrhiza uralensis root) to a fine powder.
 - Perform ultrasonic-assisted extraction with 80% methanol for 30 minutes at room temperature.
 - Centrifuge the extract at 10,000 rpm for 15 minutes.
 - Collect the supernatant and filter through a 0.22 μ m syringe filter prior to LC-MS analysis.
- Analysis from Biological Matrices (e.g., Plasma, Cell Lysate):
 - To 100 μ L of the sample, add 300 μ L of acetonitrile containing an internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
 - Filter through a 0.22 μ m syringe filter before injection.

Instrumentation and Analytical Conditions

- UHPLC System: A high-performance liquid chromatography system capable of binary solvent delivery.

- Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 2.7 μm) maintained at 40°C.
- Mobile Phase:
 - Eluent A: 0.1% formic acid in water
 - Eluent B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient Program:
 - 0-2 min: 10-15% B
 - 2-12 min: 15-60% B
 - 12-20 min: 60-95% B
- Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI mode is recommended for flavonoids.
- Mass Spectrometer Parameters:
 - Ion Spray Voltage: 5.5 kV
 - Ion Source Heater Temperature: 550°C
 - Declustering Potential (DP): 60 V
 - Collision Energy (CE): 35 eV (for MS/MS)
 - Curtain Gas: 35 psi
 - Nebulizer Gas: 55 psi
 - Heater Gas: 55 psi

- Scan Range: m/z 100-1000 for full scan; m/z 50-800 for MS/MS.

Data Presentation: Biological Activity of Gancaonin N

The anti-inflammatory effects of **Gancaonin N** have been quantified in several studies. The following tables summarize the dose-dependent inhibition of key inflammatory mediators.

Table 1: Effect of **Gancaonin N** on NO and PGE₂ Production in LPS-Induced RAW264.7 Cells[1]

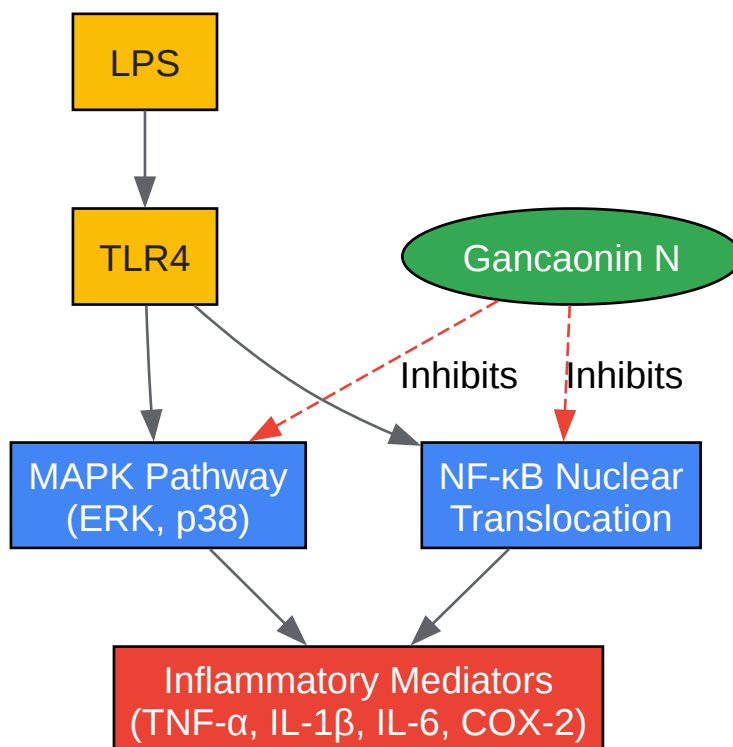
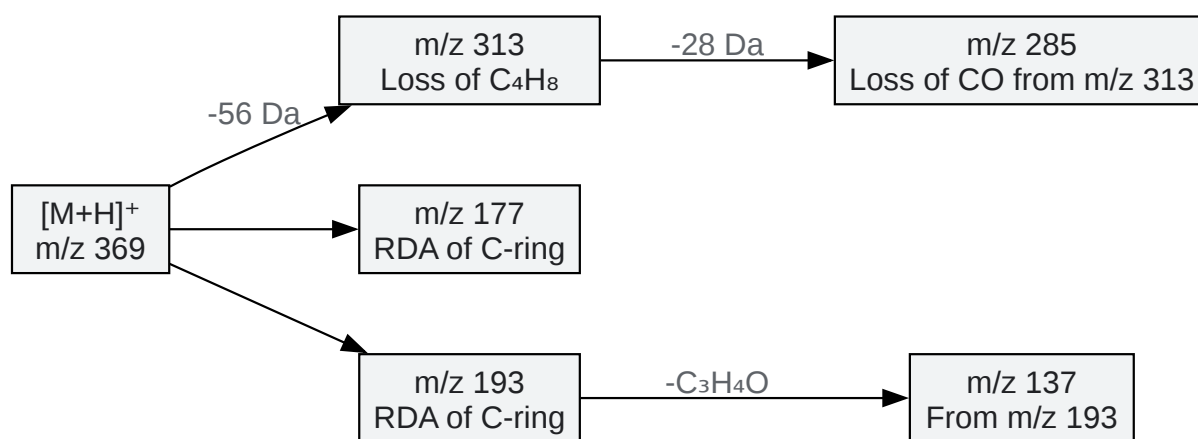
Gancaonin N Concentration (μM)	NO Production (% of LPS control)	PGE ₂ Production (% of LPS control)
5	~85%	~90%
10	~70%	~75%
20	~50%	~60%
40	~30%	~40%

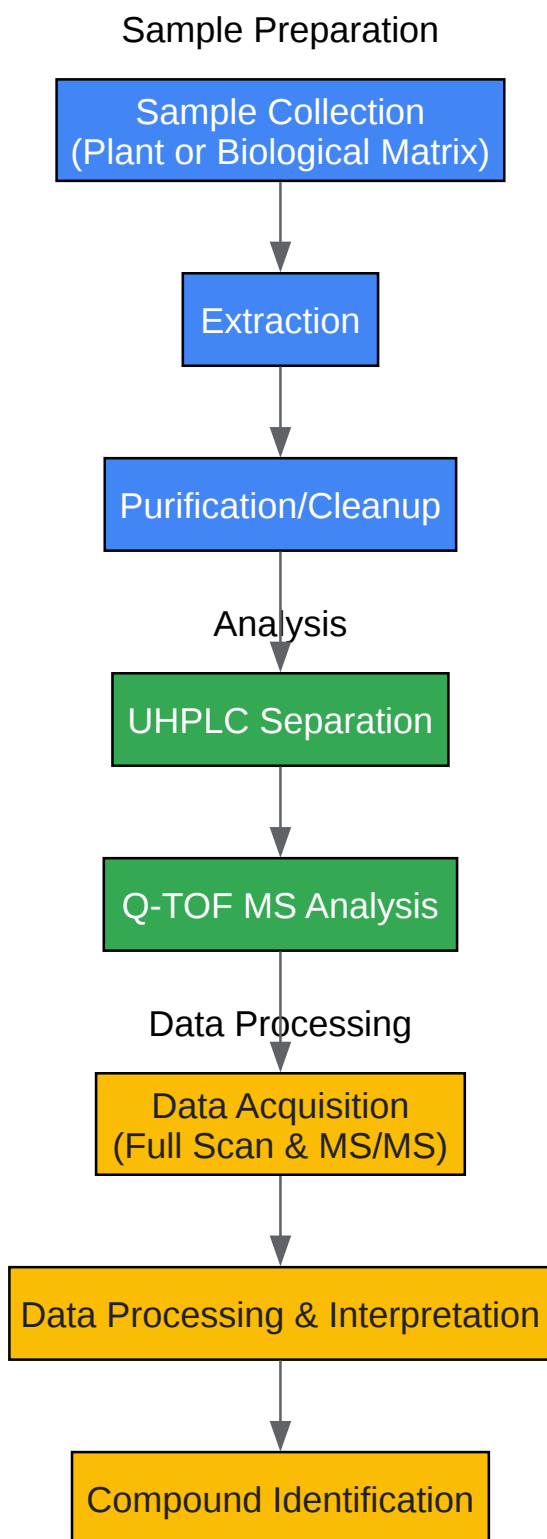
Table 2: Effect of **Gancaonin N** on Pro-inflammatory Cytokine Expression in LPS-Induced A549 Cells[1]

Gancaonin N Concentration (μM)	TNF-α Expression (% of LPS control)	IL-1β Expression (% of LPS control)	IL-6 Expression (% of LPS control)
5	~90%	~85%	~95%
10	~75%	~70%	~80%
20	~60%	~55%	~65%
40	~40%	~35%	~45%

Proposed Fragmentation Pathway of Gancaonin N

While specific experimental fragmentation data for **Gancaonin N** is not widely published, a putative fragmentation pathway can be proposed based on its isoflavanone structure and known fragmentation patterns of similar flavonoids. The analysis of a related compound, Gancaonin B, also informs this proposed pathway.[5] Key fragmentation mechanisms for flavonoids include retro-Diels-Alder (RDA) reactions, loss of small neutral molecules (e.g., CO, H₂O), and cleavage of side chains.





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